molecular formula C22H20N2O3S B11225445 6,7-dimethyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-(3-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11225445
M. Wt: 392.5 g/mol
InChI Key: ZIGIQVBXOXALMX-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of heterocyclic compounds and features a complex structure.
  • Its systematic name indicates its fused ring system: a dibenzo[c,e][1,2]thiazine core.
  • The presence of the 5,5-dioxide group suggests an oxidized sulfur atom in the thiazine ring.
  • Overall, it combines aromaticity, heterocyclic features, and a carbonyl group.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this exact compound are scarce in the literature, similar dibenzo[c,e][1,2]thiazine derivatives are often synthesized via .

      Reaction Conditions: These reactions typically involve of appropriate precursors under specific conditions (e.g., heating, acid catalysis).

      Industrial Production: Unfortunately, industrial-scale production methods for this specific compound are not well-documented. research labs can synthesize it on a smaller scale.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions can yield various derivatives, such as , , or forms.

  • Scientific Research Applications

  • Mechanism of Action

      Targets: The compound likely interacts with specific , , or .

      Further Research Needed: Detailed studies are necessary to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Remember that this compound’s full potential awaits further exploration, and its uniqueness lies in its intricate structure

    Properties

    Molecular Formula

    C22H20N2O3S

    Molecular Weight

    392.5 g/mol

    IUPAC Name

    6,7-dimethyl-N-(3-methylphenyl)-5,5-dioxobenzo[c][2,1]benzothiazine-9-carboxamide

    InChI

    InChI=1S/C22H20N2O3S/c1-14-7-6-8-17(11-14)23-22(25)16-12-15(2)21-19(13-16)18-9-4-5-10-20(18)28(26,27)24(21)3/h4-13H,1-3H3,(H,23,25)

    InChI Key

    ZIGIQVBXOXALMX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=C2)C)N(S(=O)(=O)C4=CC=CC=C43)C

    Origin of Product

    United States

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